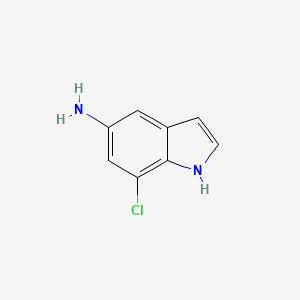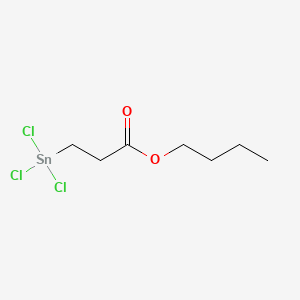
4-BENZYLOXY-3-METHOXYCINNAMIC ACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyloxy-3-methoxycinnamic acid is an organic compound with the molecular formula C17H16O4. It is a derivative of cinnamic acid, characterized by the presence of benzyloxy and methoxy groups on the aromatic ring. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-benzyloxy-3-methoxycinnamic acid typically involves the reaction of 4-hydroxy-3-methoxycinnamic acid with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Benzyloxy-3-methoxycinnamic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methoxy group to a hydroxyl group, forming 4-benzyloxy-3-hydroxycinnamic acid.
Reduction: The double bond in the cinnamic acid moiety can be reduced to form 4-benzyloxy-3-methoxyhydrocinnamic acid.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an organic solvent.
Major Products:
Oxidation: 4-Benzyloxy-3-hydroxycinnamic acid.
Reduction: 4-Benzyloxy-3-methoxyhydrocinnamic acid.
Substitution: Various substituted cinnamic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Benzyloxy-3-methoxycinnamic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 4-benzyloxy-3-methoxycinnamic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
3-Methoxy-4-hydroxycinnamic acid: Known for its antioxidant properties.
3,4-Dimethoxycinnamic acid: Studied for its potential to prevent amyloid transformation in neurodegenerative diseases.
3-Methoxy-4-acetamidoxycinnamic acid: Investigated for its role in treating Parkinson’s disease.
Uniqueness: 4-Benzyloxy-3-methoxycinnamic acid stands out due to its unique combination of benzyloxy and methoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C17H16O4 |
|---|---|
Poids moléculaire |
284.31 g/mol |
Nom IUPAC |
3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C17H16O4/c1-20-16-11-13(8-10-17(18)19)7-9-15(16)21-12-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,18,19) |
Clé InChI |
WSOBQOYHYGVEIR-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C=CC(=O)O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(Methylsulfonyl)-2,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B8777681.png)








![1h-Pyrrolo[2,3-b]pyridine, 5-(methylthio)-1-(phenylsulfonyl)-](/img/structure/B8777756.png)



